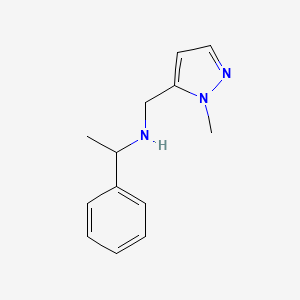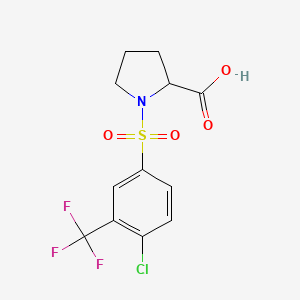
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline
Vue d'ensemble
Description
The compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an organic building block used in the synthesis of various chemical compounds . It has a linear formula of ClC6H3(CF3)NCO . Another related compound is 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate , which has a molecular formula of C8H3ClF3NS .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)N=C=O . The InChI key for this compound is NBJZEUQTGLSUOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate has a boiling point of 86-90 °C/14 mmHg (lit.) and a melting point of 40-42 °C (lit.) . Its refractive index is 1.5875-1.5925 @ 20°C .
Applications De Recherche Scientifique
Plant Stress Resistance
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline has been researched for its role in plant stress resistance. Proline, a component of this compound, has been noted for its accumulation in various plant species in response to environmental stresses like drought, salinity, and extreme temperatures. The accumulation of proline is thought to have protective effects on enzyme and membrane integrity in plants grown under stress conditions. There are studies indicating a positive relationship between the accumulation of proline and plant stress tolerance, although the precise mechanisms and the most effective application methods are still subjects of ongoing research (Ashraf & Foolad, 2007).
Organic Chemistry
In organic chemistry, (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline, specifically the proline part, has demonstrated versatility as an organocatalyst. Proline can catalyze various asymmetric syntheses and has been crucial in the formation of different heterocyclic skeletons, which are fundamental in the production of a wide array of drugs and agrochemicals. The use of proline in catalysis highlights its importance and applications in synthesizing biologically relevant compounds, although the specific applications of the chloro-trifluoromethylphenylsulfonyl component in these reactions have not been extensively reported (Thorat et al., 2022).
Environmental Applications
The compound's component, trifluoromethylphenylsulfonyl, has been part of studies related to environmental sciences, especially concerning the biodegradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, biodegradability, and toxic profiles of various fluorinated compounds, aiming to improve environmental monitoring and ecotoxicological assessments. This research is crucial in understanding and mitigating the potential environmental impacts of these substances (Liu & Avendaño, 2013).
Safety and Hazards
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZZDHTYVPHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
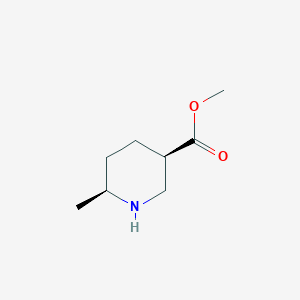
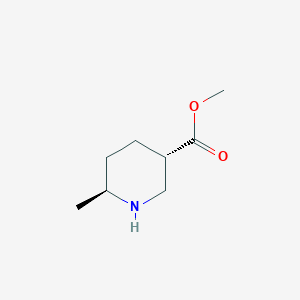
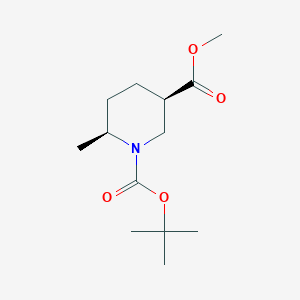


![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
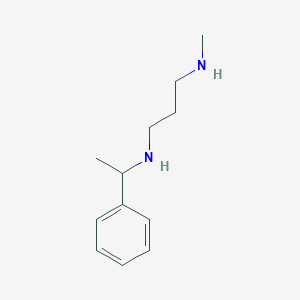
![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)
